hTRT (615-624)
Description
hTRT (human telomerase reverse transcriptase), also referred to as hTERT, is the catalytic subunit of telomerase, an enzyme critical for maintaining telomere integrity and enabling cellular immortality. The sequence hTRT (615-624) corresponds to a peptide region within the reverse transcriptase domain of the protein, which is essential for enzymatic activity . Telomerase activation is a hallmark of cancer, as it allows tumor cells to bypass replicative senescence. hTRT expression is tightly regulated in normal somatic cells but is reactivated in ~85–95% of human cancers, correlating with tumor aggressiveness, poor differentiation, and reduced survival . For example, in prostate cancer, hTRT expression intensity inversely correlates with tumor differentiation, with undifferentiated carcinomas showing the highest expression levels . Similarly, in hepatocellular carcinoma (HCC), hTRT-positive patients exhibit significantly shorter median survival (21 months vs. 46 months for hTRT-negative patients) .
Properties
sequence |
ALLTSRLRFI |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Telomerase Reverse Transcriptase (615-624); hTRT (615-624) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
hTRT vs. Other Telomerase Subunits (hTR and TP1)
While telomerase requires three core components—hTR (telomerase RNA), TP1 (telomerase-associated protein), and hTRT—the expression and functional roles of these subunits differ markedly:
Key Insight : Unlike hTR and TP1, hTRT expression is cancer-specific and directly correlates with telomerase activity, making it a superior biomarker and therapeutic target .
hTRT vs. Viral Reverse Transcriptases (e.g., HIV-1 RT)
hTRT shares structural homology with viral reverse transcriptases (RTs) but differs in function and regulation:
| Feature | hTRT (615-624) | HIV-1 RT |
|---|---|---|
| Biological Role | Telomere maintenance, cellular immortality | Viral replication |
| Expression | Restricted to cancer and germline cells | Expressed during viral infection |
| Inhibitors | BIBR1532 (non-competitive inhibitor), imetelstat (antisense oligonucleotide) | Nucleoside analogs (e.g., AZT), non-nucleoside RT inhibitors |
| Drug Resistance | Limited clinical resistance reported | High mutation-driven resistance |
Key Insight : hTRT inhibitors are designed to exploit cancer-specific expression, whereas viral RT inhibitors target rapidly mutating viral enzymes .
hTRT vs. Telomerase-Targeting Compounds
Several compounds inhibit telomerase via distinct mechanisms:
| Compound | Mechanism | Specificity for hTRT (615-624) | Clinical Stage |
|---|---|---|---|
| Imetelstat | Targets hTR template region | Low | Phase III trials (myelofibrosis) |
| BIBR1532 | Non-competitive hTRT inhibitor | High (binds RT domain) | Preclinical |
| GRN163L | Lipid-conjugated hTR antagonist | Moderate | Phase II trials |
Key Insight : BIBR1532’s specificity for the hTRT reverse transcriptase domain (including residues 615–624) makes it a promising candidate for precision therapy .
Research Findings and Clinical Implications
hTRT Expression as a Prognostic Marker
- Hepatocellular Carcinoma: hTRT-positive patients have a 5-year survival rate of 4.19% vs. 33.12% in hTRT-negative patients .
- Prostate Cancer : hTRT expression intensity correlates with Gleason score: undifferentiated (+++), poorly differentiated (++), moderately differentiated (+), and well-differentiated (−) .
- Eyelid Gland Carcinoma: hTRT expression correlates with proliferation index (Ki-67, r = 0.410, P < 0.01) .
Therapeutic Targeting of hTRT
- Antisense hTRT: Suppresses tumor cell proliferation and malignant phenotypes in vitro .
- TRAP Gene Regulation: The TRAP gene modulates hTRT transcription, offering a novel regulatory target .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
